molecular formula C6H4BrNO3 B1287763 4-Bromo-3-nitrophenol CAS No. 78137-76-5

4-Bromo-3-nitrophenol

Cat. No. B1287763
CAS RN: 78137-76-5
M. Wt: 218 g/mol
InChI Key: MTNZLOXGKDQNKA-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrophenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as medicine, agriculture, and organic synthesis. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of 4-Bromo-3-nitrophenol and its derivatives has been explored through different methods. One approach involves the use of 2-methoxy-5-nitroaniline as a starting material, which undergoes diazotization followed by the Sandmeyer reaction to yield 2-bromo-4-nitroanisole. This intermediate is then subjected to a nucleophilic substitution reaction with sodium hydroxide, and the product is acidified to obtain 4-Bromo-3-nitrophenol . Another study reports the synthesis of a Schiff base compound related to 4-Bromo-3-nitrophenol through a green grinding method, which is a solvent-free mechanochemical approach .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitrophenol derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of a Schiff base compound, revealing a monoclinic crystal system . In another study, the structural, spectroscopic, and electronic properties of a Schiff-base molecule were investigated using both experimental methods like FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, as well as theoretical methods including DFT and Time-Dependent DFT calculations .

Chemical Reactions Analysis

4-Bromo-3-nitrophenol and its derivatives participate in a variety of chemical reactions. For instance, nucleophilic aromatic substitution reactions have been observed, where the bromine atom in 4-bromo-5-nitrophthalodinitrile is replaced by different residues to synthesize novel compounds . Additionally, the reaction mechanisms of related compounds with nitrous acid have been studied, showing the formation of different adducts and photolysis products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-nitrophenol derivatives are influenced by the presence of substituents on the phenol ring. The Schiff base compounds exhibit urease inhibitory activity and antioxidant potential, which are significant for medical and agricultural applications . The electronic properties, such as molecular orbitals and electrostatic potential, have been theoretically calculated to understand the reactivity of these compounds . Furthermore, the solvent effects on the complexation of related compounds with zinc(II) ions have been investigated, highlighting the role of intramolecular hydrogen bonding and solvent choice on the formation of complexes .

Scientific Research Applications

Application 1: Catalytic Reduction of 4-Nitrophenol

  • Summary of the Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is used to test the efficiency of various synthesized catalytic nanostructured materials .
  • Methods of Application : The process involves the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored using UV-visible spectroscopic techniques, which allows for easy measurement of kinetic parameters .
  • Results or Outcomes : The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .

Application 2: Indirect Radiofluorination of Biomolecules

  • Summary of the Application : 4-Nitrophenyl activated esters are used for the indirect radiofluorination of biomolecules . This method is particularly useful for radiolabelling sensitive biomolecules that cannot tolerate the harsh conditions of direct radiofluorination .
  • Methods of Application : The process involves the synthesis of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . These synthons are then used for the subsequent radiolabelling of biomolecules .
  • Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

Application 3: Biogenic Synthesis of Bimetallic Nanoparticles

  • Summary of the Application : 4-Nitrophenol is used in the biogenic synthesis of bimetallic nanoparticles . These nanoparticles are then applied as catalysts for the reduction of 4-nitrophenol .
  • Methods of Application : The process involves the biogenic synthesis of bimetallic nanoparticles and their use as catalysts for the reduction of 4-nitrophenol .
  • Results or Outcomes : The review discusses the application of these biogenically synthesized bimetallic nanoparticles in the catalytic reduction of 4-nitrophenol .

Application 4: Reduction of 4-Nitrophenol Using Green-Fabricated Metal Nanoparticles

  • Summary of the Application : The reduction of 4-nitrophenol using green-fabricated metal nanoparticles has gained significant attention due to its eco-friendly and straightforward reduction process . This reaction is particularly important for mitigating the adverse effects of 4-nitrophenol, a toxic and refractory pollutant widely used in various industries .
  • Methods of Application : The process involves the use of noble metal nanoparticles (such as silver, gold, platinum, and palladium) synthesized through green methods. These nanoparticles are then used for the reduction of 4-nitrophenol to 4-aminophenol in the presence of sodium borohydride as a reducing agent .
  • Results or Outcomes : The study discusses the mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-nitrophenol. It also discusses the parameters that need to be considered in the catalytic efficiency calculations .

Application 5: Synthesis of Biogenic Silica and Metal–Organic Frameworks (MOFs)

  • Summary of the Application : 4-Nitrophenol is used in the synthesis of biogenic silica and metal–organic frameworks (MOFs). These materials are then applied in water purification and as supports for biocatalysts for the production of biodiesel .
  • Methods of Application : The process involves the synthesis of biogenic silica and MOFs using 4-nitrophenol. These materials are then used for water purification and as supports for biocatalysts .
  • Results or Outcomes : The study discusses the application of these biogenically synthesized materials in water purification and biodiesel production .

Safety And Hazards

4-Bromo-3-nitrophenol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

4-bromo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNZLOXGKDQNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578569
Record name 4-Bromo-3-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrophenol

CAS RN

78137-76-5
Record name 4-Bromo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-nitrophenol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-4-methoxy-2-nitrobenzene (2.32 g, 10 mmol) in 75 mL of dichloromethane at 0° C. was added BBr3 solution (1 M in DCM, 12 mL, 12 mmol) dropwise. The solution was allowed to warm to room temperature and stirred for 16 h. GC/MS showed starting material still left so another 12 mL of BBr3 solution was added and the reaction mixture refluxed for 4 h. The reaction mixture was cooled in ice and quenched with water. After washing successively with saturated NaHCO3(aq) and brine, the organic layer was dried over MgSO4, filtered and evaporated. The resulting yellow solid was flash chromatographed (25% EtOAc/hexane) to give 1.5 g of product in (69%) yield as a pale yellow solid: MS (EI) m/z 218 (M+).
Quantity
2.32 g
Type
reactant
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12 mL
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75 mL
Type
solvent
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Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

4-Bromo-3-nitroanisole (2.32g, 10 mmol) was dissolved in 25 mL dichloromethane and cooled in an acetone-dry ice bath at −78° C. under nitrogen. A solution of BBr3 (1.0M in dichloromethane) (25 mL, 25 mmol) was added dropwise. Gradually increased temperature to 20° C., stirred for 30 h. The reaction mixture was cooled to 0° C. and distilled water (30 mL) was added dropwise. The aqueous layer was extracted with ethyl acetate (30 mL×2) . The combined organic layer was washed successively with saturated NaHCO, solution (30 mL×2). The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The residue was chromatographed over 100 g of silica gel using 3:1 mixture respectively of hexanes and ethyl acetate to give the phenol in 70% yield; 1H NMR(CDCl3) δ6.92(1H, dd, J1=2.9, J2=8.8), 7.36(1H, d, J=2.9), 7.56(1H, d, J=8.8); 13C NMR(CDCl3) δ105.2 113.4, 116.4, 121.4, 136.3, 155.9; HRMS calcd for C6H4NO3Br: 216.9374, found: 216.9375.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
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Reaction Step One
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Quantity
25 mL
Type
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-nitrophenol
Reactant of Route 2
4-Bromo-3-nitrophenol
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4-Bromo-3-nitrophenol
Reactant of Route 4
4-Bromo-3-nitrophenol
Reactant of Route 5
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4-Bromo-3-nitrophenol
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-nitrophenol

Citations

For This Compound
21
Citations
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
… Henley and Turner2 have noted that monobromination of m-nitrophenol does not take place below 120 and that the principal product of the reaction is 4-bromo-3-nitrophenol. On at…
Number of citations: 5 pubs.acs.org
RV Henley, EE Turner - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… In endeavouring to prepare 4-bromo-3-nitrophenol by a different method, we nitrated Np- bromophenylphthalimide in presence of excess of concentrated sulphuric acid, expecting to …
Number of citations: 1 pubs.rsc.org
M Tietze, A Iglesias, E Merisor, J Conrad, I Klaiber… - Organic …, 2005 - ACS Publications
… To obtain suitable precursors for the synthesis of 2 further studies focused on the Pd(0)-catalyzed transformation of substituted anilines 8 and 11 with 4-bromo-3-nitrophenol derivatives …
Number of citations: 72 pubs.acs.org
TY Choi, ES Ma - Bulletin of the Korean Chemical Society, 2009 - koreascience.kr
… Selective and directive C-4 bromination of 3-nitrophenol was tried by several methods, but 4-bromo-3-nitrophenol (6) could not be obtained as a single product. 2-Bromo- and/or 4-…
Number of citations: 3 koreascience.kr
RP Bell, DJ Rawlinson - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… More recent work 3 shows that this compound (actually 4-bromo-3-nitrophenol) is formed from bromine vapour and m-nitrophenol at high temperatures, but that reaction in acetic acid …
Number of citations: 30 pubs.rsc.org
D Li, B Zhao, SP Sim, TK Li, A Liu, LF Liu… - Bioorganic & medicinal …, 2003 - Elsevier
… The residue was chromatographed using 75 g of silica gel and a 1:3 mixture of ethyl acetate/hexanes to give 4-bromo-3-nitrophenol (1.52 g) as a yellow solid in 70% yield; mp 144–145 …
Number of citations: 63 www.sciencedirect.com
E Berliner, LC Monack - Journal of the American Chemical …, 1952 - ACS Publications
… A modification of the method of Henley and Turner56 was used for the preparation of 4-bromo-3-nitrophenol, mp 146.6-147.6 (lit. from 0,N-diacetyl-/>aminophenol.66 …
Number of citations: 96 pubs.acs.org
NN Ansari, MM Cummings, BCG Söderberg - Tetrahedron, 2018 - Elsevier
… To a solution of 4-bromo-3-nitrophenol 35 (269 mg, 1.23 mmol) in CH 2 Cl 2 (5 mL) at 0 C was added pyridine (200 μL, 2.48 mmol) and trifluoromethanesulfonic anhydride (Tf 2 O, 250 …
Number of citations: 9 www.sciencedirect.com
AA Merlo, JE Braun, U Vasconcelos, F Ely… - Liquid …, 2000 - Taylor & Francis
Two homologous series, 4'-(4-n-alkoxybenzoyloxy)-4-substituted 3-nitrotolans (Ia-d) and 4'-(4-n-alkoxybenzoyloxy)-4-substituted tolans (IIa-c), with substituents (S)-2-methyl-1-butyl and …
Number of citations: 37 www.tandfonline.com
W Wang, F Zhao, Y Zhao, W Pan, P Cao… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
… 11) General Procedure for the Preparation of 10: 4-bromo-3nitrophenol (218 mg, 1 mmol), potassium carbonate (276 mg, 2 mmol), methyl 4-(chloromethyl) benzoate (200 mg, 1.1 mmol)…
Number of citations: 1 www.ingentaconnect.com

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